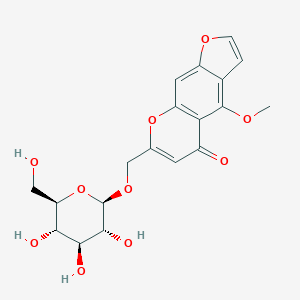
p-(Ethylthio)phenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(Ethylthio)phenyl methylcarbamate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since been used extensively in many countries. EPTC is a member of the carbamate family of herbicides, which work by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine and ultimately causing the death of the plant.
Mechanism of Action
P-(Ethylthio)phenyl methylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine. This accumulation causes overstimulation of the plant's nervous system, ultimately leading to its death.
Biochemical and Physiological Effects
p-(Ethylthio)phenyl methylcarbamate has been found to have no significant effects on the biochemical and physiological processes in plants other than the inhibition of acetylcholinesterase activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using p-(Ethylthio)phenyl methylcarbamate in lab experiments is its effectiveness in controlling weeds. This allows for more accurate and reliable results in experiments involving plants. However, one limitation of using p-(Ethylthio)phenyl methylcarbamate is its potential toxicity to non-target organisms, including humans and wildlife.
Future Directions
There are several potential future directions for research involving p-(Ethylthio)phenyl methylcarbamate. One area of research could focus on developing new formulations of p-(Ethylthio)phenyl methylcarbamate that are more effective and have fewer negative environmental impacts. Another area of research could focus on the development of new herbicides that work through different mechanisms of action to reduce the risk of resistance developing in weeds. Additionally, research could focus on the development of new methods for applying herbicides, such as precision agriculture techniques, to reduce the amount of herbicide needed and minimize environmental impacts.
Synthesis Methods
P-(Ethylthio)phenyl methylcarbamate can be synthesized by reacting p-(ethylthio)phenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction produces p-(Ethylthio)phenyl methylcarbamate as the main product along with some impurities.
Scientific Research Applications
P-(Ethylthio)phenyl methylcarbamate has been extensively studied for its effectiveness as a herbicide in various crops, including corn, soybeans, and cotton. It has been found to be effective in controlling many different types of weeds, including annual grasses and broadleaf weeds.
properties
CAS RN |
18809-57-9 |
|---|---|
Product Name |
p-(Ethylthio)phenyl methylcarbamate |
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(4-ethylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-6-4-8(5-7-9)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
OZJCQBUSEOVJOW-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
Canonical SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
Other CAS RN |
18809-57-9 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)


![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)